molecular formula C15H18BrN3OS B2849242 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one CAS No. 897473-17-5

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B2849242
CAS No.: 897473-17-5
M. Wt: 368.29
InChI Key: AGWYHHIZNNZZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Safety and Hazards

The safety and hazards of “1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one” are not specified in the retrieved papers. It’s important to note that this compound is intended for research use only and not for human or veterinary use.

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on increasing the biological activity of these derivatives and exploring their potential applications in drug discovery and development .

Preparation Methods

The synthesis of 1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one involves multiple steps. One common synthetic route includes the reaction of 6-bromobenzo[d]thiazole with piperazine in the presence of a suitable solvent such as tert-butyl alcohol. The reaction mixture is typically heated to around 120°C for several hours to ensure complete reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are typically the corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom in the benzothiazole ring.

Scientific Research Applications

Properties

IUPAC Name

1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3OS/c1-2-3-14(20)18-6-8-19(9-7-18)15-17-12-5-4-11(16)10-13(12)21-15/h4-5,10H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWYHHIZNNZZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.